Ethyl 2-isocyanato-3-phenylpropionate
Overview
Description
Ethyl 2-isocyanato-3-phenylpropionate is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It belongs to the family of isocyanates and is commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique structure, which includes an isocyanate group (-N=C=O) attached to a phenylpropionate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-isocyanato-3-phenylpropionate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 3-phenylpropionate with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the isocyanate group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-isocyanato-3-phenylpropionate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React to form carbamates.
Thiols: React to form thiocarbamates.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
Ethyl 2-isocyanato-3-phenylpropionate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-isocyanato-3-phenylpropionate primarily involves the reactivity of its isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. This reactivity is exploited in various applications, including the development of enzyme inhibitors and the study of protein-protein interactions .
Comparison with Similar Compounds
- Ethyl 2-isocyanato-3-phenylpropanoate
- 2-Isocyanato-3-phenylpropionic acid ethyl ester
- 2-Isocyanato-3-phenylpropanoic acid ethyl ester
Comparison: Ethyl 2-isocyanato-3-phenylpropionate is unique due to its specific structure, which includes an isocyanate group attached to a phenylpropionate ester. This structure imparts distinct reactivity and properties compared to other similar compounds. For example, its reactivity with nucleophiles makes it particularly useful in the synthesis of ureas, carbamates, and thiocarbamates .
Properties
IUPAC Name |
ethyl 2-isocyanato-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)11(13-9-14)8-10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLIGPDDSKJRQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494804 | |
Record name | Ethyl N-(oxomethylidene)phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00494804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87543-80-4 | |
Record name | Ethyl N-(oxomethylidene)phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00494804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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